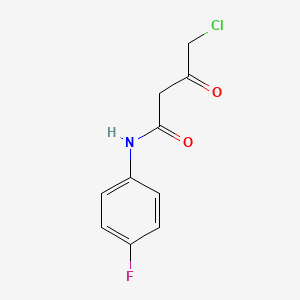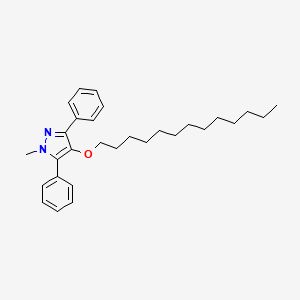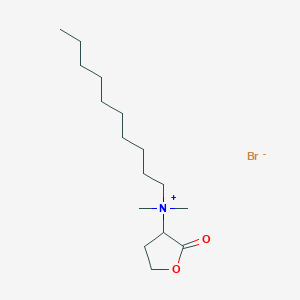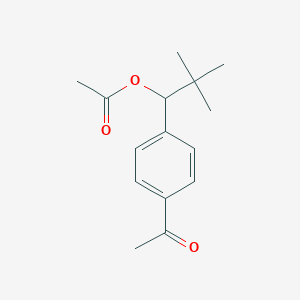
Ethyl (2,6-dimethylcyclohex-1-en-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-dimethyl-1-cyclohexeneacetate is an organic compound characterized by a cyclohexene ring substituted with ethyl, dimethyl, and acetate groups. This compound is part of the cycloalkene family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of the acetate group adds an ester functionality, making it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dimethyl-1-cyclohexeneacetate typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring.
Introduction of the dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the cyclohexene ring with ethyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 2,6-dimethyl-1-cyclohexeneacetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,6-dimethyl-1-cyclohexeneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming ethyl 2,6-dimethylcyclohexaneacetate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions replace the ethoxy group to form carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl 2,6-dimethylcyclohexaneacetate.
Substitution: Formation of carboxylates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,6-dimethyl-1-cyclohexeneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2,6-dimethyl-1-cyclohexeneacetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the synthesis and degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,6-dimethyl-1-cyclohexeneacetate can be compared with similar compounds such as:
Ethyl 2-cyclohexanoneacetate: Similar in structure but lacks the double bond in the ring.
Methyl 2,6-dimethyl-1-cyclohexeneacetate: Similar but with a methyl ester group instead of an ethyl ester group.
2,6-Dimethylcyclohexanone: Lacks the ester functionality but has similar dimethyl substitution on the cyclohexane ring.
Uniqueness
The presence of both the double bond and the ester group in ethyl 2,6-dimethyl-1-cyclohexeneacetate makes it unique, providing distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
61346-66-5 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl 2-(2,6-dimethylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
YHFIVAGRADKKOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(CCCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)






![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
